molecular formula C16H15N3O4 B2647275 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-46-4

5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2647275
CAS No.: 1021083-46-4
M. Wt: 313.313
InChI Key: RSCHVJAMHASBCR-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by functionalization at specific positions.

    Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a carbonyl compound under acidic or basic conditions.

    Functionalization: The introduction of the ethoxy and hydroxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy and hydroxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and hydroxyphenyl groups, along with the imidazo[4,5-b]pyridine core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-3-23-13-6-9(4-5-12(13)20)11-7-10(16(21)22)14-15(19-11)18-8(2)17-14/h4-7,20H,3H2,1-2H3,(H,21,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCHVJAMHASBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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